3-bromo-N-cyclopentylbenzenesulfonamide
Description
3-Bromo-N-cyclopentylbenzenesulfonamide (CAS 876681-09-3) is a sulfonamide derivative with a bromine atom at the 3-position of the benzene ring and a cyclopentyl group attached to the sulfonamide nitrogen. Its molecular formula is C₁₁H₁₄BrNO₂S, and it has a molecular weight of 304.2 g/mol . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and kinase-targeting agents.
Properties
Molecular Formula |
C11H14BrNO2S |
|---|---|
Molecular Weight |
304.21 g/mol |
IUPAC Name |
3-bromo-N-cyclopentylbenzenesulfonamide |
InChI |
InChI=1S/C11H14BrNO2S/c12-9-4-3-7-11(8-9)16(14,15)13-10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6H2 |
InChI Key |
NVEATWMNDKYIDN-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfonamide Nitrogen
3-Bromo-N-cyclohexyl-4-methylbenzenesulfonamide (CAS 850429-69-5)
- Structure : Cyclohexyl group (6-membered ring) instead of cyclopentyl; additional methyl group at the 4-position of the benzene ring.
- Molecular Formula: C₁₃H₁₈BrNO₂S.
- Key Differences :
3-Bromo-N-isopropylbenzenesulfonamide (CAS 871269-08-8)
- Structure : Isopropyl group (branched alkyl) instead of cyclopentyl.
- Molecular Formula: C₉H₁₂BrNO₂S.
- Lower molecular weight (290.2 g/mol) may enhance solubility in polar solvents .
Substituent Variations on the Aromatic Ring
3-Bromo-N,5-dimethylbenzenesulfonamide (CAS 1020252-91-8)
- Structure : Methyl groups on the sulfonamide nitrogen and at the 5-position of the benzene ring.
- Molecular Formula: C₈H₁₀BrNO₂S.
- Methylation at position 5 may sterically hinder electrophilic substitution reactions .
N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide
- Structure : Pyridine ring replaces benzene; bromine at position 3 and methyl at position 5 of the pyridine.
- Key Differences: Pyridine’s nitrogen introduces polarity, altering electronic distribution and hydrogen-bonding capacity.
Functional Group Modifications
3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide (CAS 1017410-44-4)
- Structure: Amino (-NH₂) and chloro (-Cl) groups at positions 3 and 4 of the benzene ring.
- Molecular Formula : C₁₁H₁₄ClN₂O₂S.
- Key Differences: Amino group increases solubility in aqueous media and provides a site for further functionalization (e.g., acylation). Chloro substituent may enhance electrophilic reactivity at the 4-position .
Molecular Weight and Lipophilicity
- Cyclopentyl vs. Cyclohexyl : Cyclohexyl derivatives (e.g., CAS 850429-69-5) exhibit higher logP values due to increased carbon content, favoring blood-brain barrier penetration but risking solubility limitations .
- Isopropyl vs. Cyclopentyl : The isopropyl analog (CAS 871269-08-8) offers a balance between lipophilicity and solubility, making it suitable for oral bioavailability studies .
Electronic Effects
- Bromine Position: Bromine at position 3 (target compound) directs electrophilic substitution to the 4-position, whereas methyl or amino substituents (e.g., CAS 1020252-91-8, 1017410-44-4) alter reactivity patterns .
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